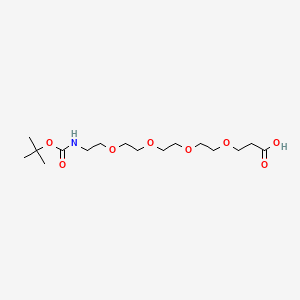

t-Boc-N-amido-PEG4-ácido

Descripción general

Descripción

“15-(Boc-amino)-4,7,10,13-tetraoxapentadecanoic acid” is a compound that contains a Boc-protected amino group . The Boc group (tert-butoxycarbonyl) is a common protecting group used in organic synthesis . It is particularly useful in the protection of amines, due to its stability towards a wide range of nucleophilic reagents and alkaline reaction conditions .

Synthesis Analysis

The Boc protection of amines, amino acids, and peptides can be achieved using di-tert-butyl dicarbonate (Boc2O) with Amberlyst-15 as a catalyst in ethanol . This process is chemoselective, efficient, and does not result in competitive side reactions . Another method involves the use of simple solid Brønsted acid catalysts to achieve continuous N-Boc deprotection of amines .

Molecular Structure Analysis

The molecular structure of Boc-protected amino acids can be analyzed using techniques such as NMR spectroscopy . The structure of the Boc group itself consists of a carbonyl group attached to a tert-butyl group .

Chemical Reactions Analysis

The Boc group can be introduced and removed under a variety of conditions . The introduction of the Boc group (Boc protection) involves the reaction of the amine with di-tert-butyl dicarbonate (Boc2O) . The removal of the Boc group (Boc deprotection) can be achieved using acid .

Aplicaciones Científicas De Investigación

Enlazador de PEG

El t-Boc-N-amido-PEG4-ácido es un enlazador de PEG que contiene un ácido carboxílico terminal y un grupo amino protegido con Boc . El espaciador de PEG hidrofílico aumenta la solubilidad en medios acuosos .

Bioconjugación

El ácido carboxílico terminal puede reaccionar con grupos amino primarios en presencia de activadores (por ejemplo, EDC, HATU) para formar un enlace amida estable . Esta propiedad lo hace útil para la bioconjugación .

Desprotección del grupo Boc

El grupo Boc se puede desproteger en condiciones ácidas suaves para formar la amina libre . Esto permite modificaciones químicas adicionales.

Conjugados de anticuerpos-fármacos (ADC)

El this compound se puede incorporar sintéticamente en conjugados de anticuerpos-fármacos . Los ADC son una clase de terapéuticos que administran fármacos citotóxicos a células específicas, como las células cancerosas, a través de anticuerpos.

Quimeras de direccionamiento de proteólisis (PROTAC)

Este compuesto también se puede usar en la síntesis de quimeras de direccionamiento de proteólisis (PROTAC) . Los PROTAC son moléculas que pueden degradar proteínas específicas dentro de las células, ofreciendo un nuevo enfoque para el desarrollo de fármacos.

Mejora de la solubilidad

El espaciador de PEG hidrofílico en this compound aumenta la solubilidad en medios acuosos . Esto es particularmente útil en aplicaciones biológicas donde la solubilidad puede ser un desafío .

Modificaciones químicas

El this compound se puede utilizar para diversas modificaciones químicas . Sus grupos funcionales le permiten ser modificado o conjugado con otras moléculas, expandiendo su rango de aplicaciones.

Enlace cruzado

Este compuesto se puede utilizar para el enlace cruzado . El enlace cruzado es un proceso donde los átomos o partículas se unen entre sí, formando estructuras más complejas. Esto se usa a menudo en la ciencia de polímeros y la ingeniería de materiales.

Mecanismo De Acción

Target of Action

t-Boc-N-amido-PEG4-acid, also known as 2,2-Dimethyl-4-oxo-3,8,11,14,17-pentaoxa-5-azaicosan-20-oic acid or 15-(Boc-amino)-4,7,10,13-tetraoxapentadecanoic acid, is a PEG linker . It contains a terminal carboxylic acid and a Boc-protected amino group . The primary targets of this compound are primary amine groups .

Mode of Action

The terminal carboxylic acid of t-Boc-N-amido-PEG4-acid can react with primary amine groups in the presence of activators (e.g., EDC, HATU) to form a stable amide bond . The Boc group can be deprotected under mild acidic conditions to form the free amine .

Biochemical Pathways

It’s known that the compound can form stable amide bonds with primary amine groups , which suggests it may be involved in protein conjugation processes.

Pharmacokinetics

The hydrophilic peg spacer in the compound is known to increase solubility in aqueous media , which could potentially enhance its bioavailability.

Result of Action

The result of the action of t-Boc-N-amido-PEG4-acid is the formation of a stable amide bond with primary amine groups . This can lead to the conjugation of various biomolecules, potentially altering their function or stability.

Action Environment

The action of t-Boc-N-amido-PEG4-acid is influenced by the presence of activators such as EDC or HATU, which facilitate the formation of the amide bond . Additionally, the Boc group can be deprotected under mild acidic conditions to form the free amine . Therefore, the pH of the environment can influence the compound’s action. The hydrophilic PEG spacer increases solubility in aqueous media , suggesting that the compound’s action, efficacy, and stability may be influenced by the hydration level of the environment.

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

t-Boc-N-amido-PEG4-acid plays a significant role in biochemical reactions. The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g. EDC, HATU) to form a stable amide bond . The Boc group can be deprotected under mild acidic conditions to form the free amine .

Molecular Mechanism

The molecular mechanism of action of t-Boc-N-amido-PEG4-acid involves the formation of a stable amide bond with primary amine groups in the presence of activators . The Boc group can be deprotected under mild acidic conditions to form the free amine .

Propiedades

IUPAC Name |

3-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H31NO8/c1-16(2,3)25-15(20)17-5-7-22-9-11-24-13-12-23-10-8-21-6-4-14(18)19/h4-13H2,1-3H3,(H,17,20)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEIYIPDFZMLJQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H31NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60373186 | |

| Record name | 15-(Boc-amino)-4,7,10,13-tetraoxapentadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60373186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

756525-91-4 | |

| Record name | 1-(1,1-Dimethylethyl) 5,8,11,14-tetraoxa-2-azaheptadecanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=756525-91-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 15-(Boc-amino)-4,7,10,13-tetraoxapentadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60373186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S,2R)-2-(octylamino)-1-[4-(propan-2-ylthio)phenyl]-1-propanol](/img/structure/B1682528.png)